5-Fluoro-3-imino-2,3-dihydro-1,2-benzothiazole-1,1-dione
Overview
Description
5-Fluoro-3-imino-2,3-dihydro-1,2-benzothiazole-1,1-dione: is a chemical compound with the molecular formula C7H5FN2O2S. It belongs to the class of benzothiazoles, which are heterocyclic aromatic organic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-imino-2,3-dihydro-1,2-benzothiazole-1,1-dione typically involves the following steps:
Starting Materials: : The synthesis begins with commercially available starting materials such as 5-fluorobenzothiazole and appropriate reagents.
Oxidation: : The starting material undergoes oxidation to introduce the imino group and the dione functionality.
Reaction Conditions: : The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-imino-2,3-dihydro-1,2-benzothiazole-1,1-dione: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be further oxidized to produce derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce different substituents at specific positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of This compound , which can have different biological and chemical activities.
Scientific Research Applications
5-Fluoro-3-imino-2,3-dihydro-1,2-benzothiazole-1,1-dione: has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex organic compounds.
Biology: : The compound can be used in biological studies to investigate its effects on various cellular processes.
Industry: : The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Fluoro-3-imino-2,3-dihydro-1,2-benzothiazole-1,1-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-Fluoro-3-imino-2,3-dihydro-1,2-benzothiazole-1,1-dione: can be compared with other similar compounds, such as:
Benzothiazole: : A simpler analog without the fluorine and imino groups.
2,3-Dihydrobenzothiazole: : A related compound with a different oxidation state.
Fluorinated benzothiazoles: : Other benzothiazoles with different positions or numbers of fluorine atoms.
This compound .
Properties
IUPAC Name |
5-fluoro-1,1-dioxo-1,2-benzothiazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O2S/c8-4-1-2-6-5(3-4)7(9)10-13(6,11)12/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZCBQFZLNBTND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NS2(=O)=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.